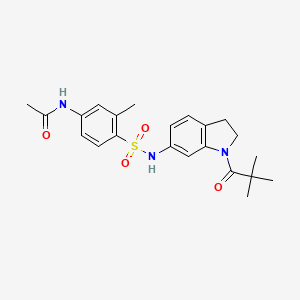
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide
説明
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide, commonly referred to as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is used to prevent the degradation of proteins in biological samples. The compound is known for its ability to inhibit serine proteases, which are enzymes that play a crucial role in many biological processes.
作用機序
PMSF works by irreversibly inhibiting the activity of serine proteases. The compound forms a covalent bond with the active site of the enzyme, preventing it from cleaving peptide bonds in proteins. This results in the stabilization of proteins in biological samples, allowing for their analysis and characterization.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, the compound has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in inflammation. PMSF has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of PMSF is its ability to irreversibly inhibit the activity of serine proteases. This makes it a valuable tool in the study of proteins that are sensitive to proteolysis. However, PMSF has some limitations. The compound is not effective against all types of proteases, and its activity can be affected by pH and temperature.
将来の方向性
There are several future directions for the study of PMSF. One area of research is the development of more potent and selective protease inhibitors. Another area of research is the application of PMSF in the study of specific proteins and biological processes. Additionally, there is ongoing research into the biochemical and physiological effects of PMSF, which may lead to the development of new therapeutic agents.
科学的研究の応用
PMSF is widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins in biological samples, such as cell lysates and tissue homogenates. The compound is particularly useful in the study of proteins that are sensitive to proteolysis, such as membrane-bound proteins and transcription factors.
特性
IUPAC Name |
N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-14-12-17(23-15(2)26)8-9-20(14)30(28,29)24-18-7-6-16-10-11-25(19(16)13-18)21(27)22(3,4)5/h6-9,12-13,24H,10-11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDCJYAZNITEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-Chloro-5-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3209502.png)
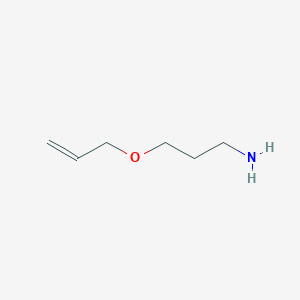

![9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3209527.png)
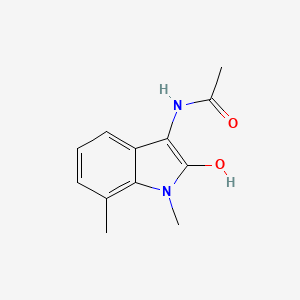

![N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209550.png)
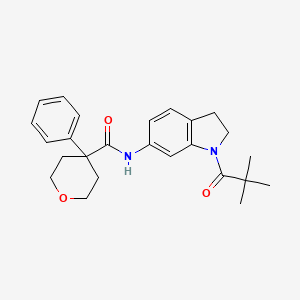
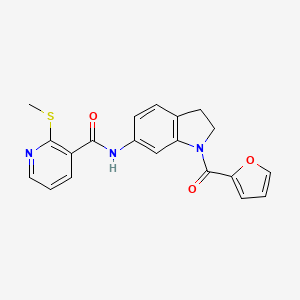
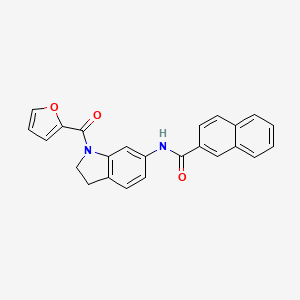
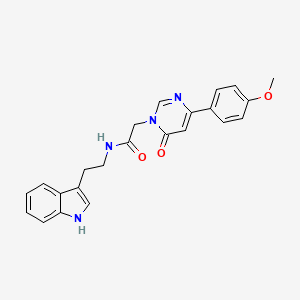
![2-(naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209572.png)
![2-(2-methoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209573.png)